Phase 3 HIBISCUS Trial: Superior Reduction in Vaso-Occlusive Crises and Delay to First Crisis
In the pivotal Phase 3 HIBISCUS trial (N=385), etavopivat 400 mg once daily demonstrated a 27% reduction in the annualized rate of vaso-occlusive crises (VOCs) compared to placebo on top of standard of care, meeting the first co-primary endpoint [1]. The median time to first VOC was significantly prolonged from 20.9 weeks in the placebo arm to 38.4 weeks in the etavopivat arm, representing a delay of approximately 4 months [1]. This direct head-to-head comparison establishes etavopivat's disease-modifying activity in reducing the hallmark acute complications of SCD.
| Evidence Dimension | Annualized rate of vaso-occlusive crises (VOCs) and time to first VOC |
|---|---|
| Target Compound Data | 27% reduction in VOC rate; median time to first VOC = 38.4 weeks |
| Comparator Or Baseline | Placebo; median time to first VOC = 20.9 weeks |
| Quantified Difference | 27% relative reduction in VOC rate; 17.5-week delay in time to first VOC |
| Conditions | Phase 3, randomized, double-blind, placebo-controlled trial in 385 SCD patients aged ≥12 years receiving 400 mg once-daily oral etavopivat for 52 weeks |
Why This Matters
This data provides robust, Phase 3 evidence of clinical efficacy for the specific indication, a critical differentiator for procurement when selecting an agent for SCD research or therapeutic use.
- [1] Novo Nordisk. Etavopivat is the first in a new class of drugs to meet both co-primary endpoints in the phase 3 HIBISCUS trial. Company Announcement. 2026 Apr 20. View Source
